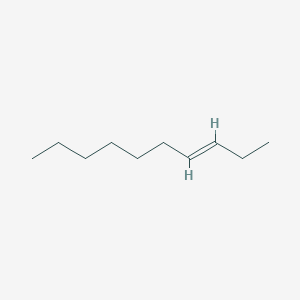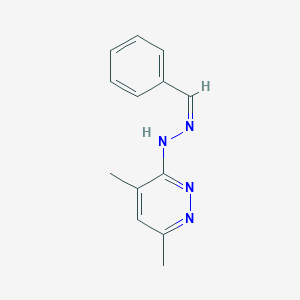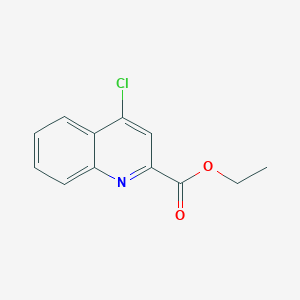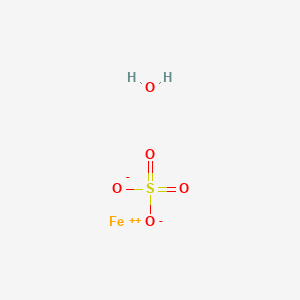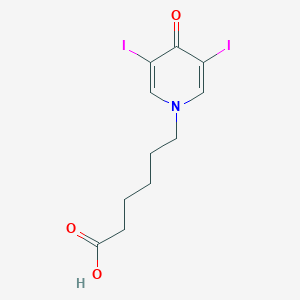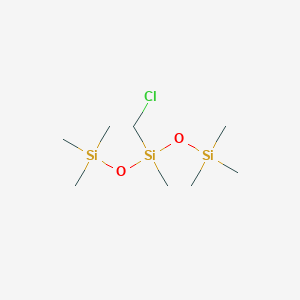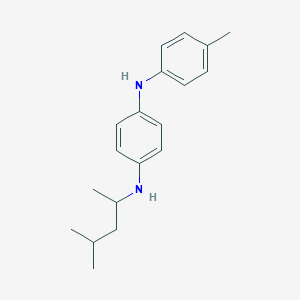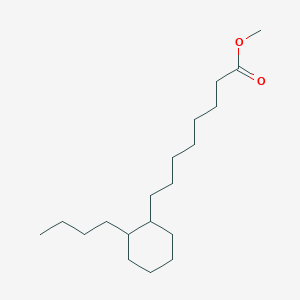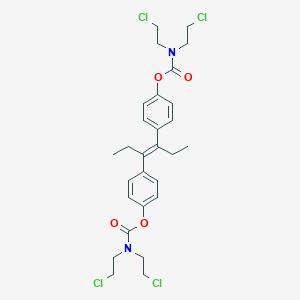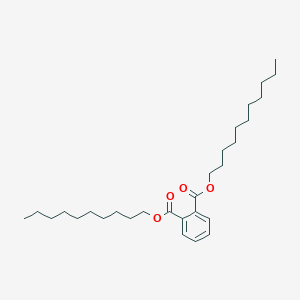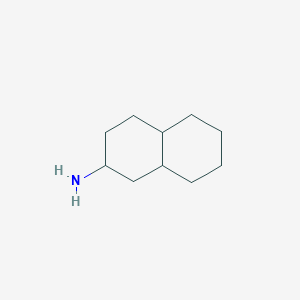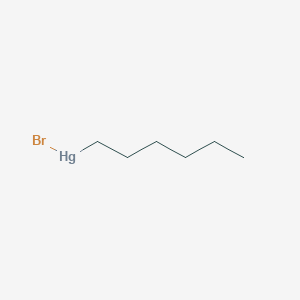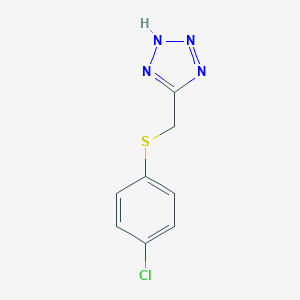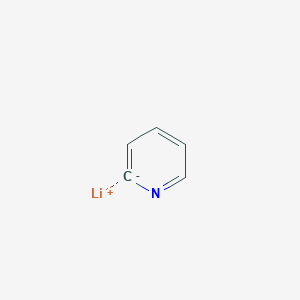
2-Pyridyllithium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridyllithium is an organometallic compound that has found extensive use in synthetic chemistry. It is a highly reactive species that can be employed in a wide range of chemical reactions, making it a valuable tool for researchers. In
Mecanismo De Acción
The mechanism of action of 2-Pyridyllithium involves the transfer of a lithium ion to the pyridine ring. The resulting pyridine-lithium intermediate can then react with a wide range of electrophilic reagents. The reactivity of 2-Pyridyllithium is due to the high electronegativity of the pyridine ring, which makes it a strong nucleophile.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 2-Pyridyllithium. However, it is known to be a highly reactive species that can react with a wide range of biological molecules. It is therefore important to handle 2-Pyridyllithium with care and to use appropriate safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Pyridyllithium in lab experiments include its high reactivity and versatility. It can be employed in a wide range of chemical reactions, making it a valuable tool for researchers. However, the reactivity of 2-Pyridyllithium also presents a limitation, as it can react with a wide range of biological molecules and must be handled with care.
Direcciones Futuras
There are several future directions for research on 2-Pyridyllithium. One area of interest is the development of new synthetic methods that employ 2-Pyridyllithium. Another area of interest is the investigation of the biochemical and physiological effects of 2-Pyridyllithium. Finally, there is potential for the development of new applications for 2-Pyridyllithium in fields such as materials science and drug discovery.
Conclusion:
In conclusion, 2-Pyridyllithium is a highly reactive organometallic compound that has found extensive use in synthetic chemistry. Its reactivity and versatility make it a valuable tool for researchers. However, the reactivity of 2-Pyridyllithium also presents a limitation, as it must be handled with care. There is potential for future research on 2-Pyridyllithium in areas such as synthetic chemistry, materials science, and drug discovery.
Métodos De Síntesis
The synthesis of 2-Pyridyllithium involves the reaction of pyridine with n-butyllithium. The reaction is typically carried out in anhydrous conditions under an inert atmosphere. The reaction proceeds through the formation of a pyridine-lithium intermediate, which then reacts with butyllithium to form 2-Pyridyllithium. The yield of the reaction can be improved by using excess n-butyllithium or by adding a coordinating solvent such as THF.
Aplicaciones Científicas De Investigación
2-Pyridyllithium has found extensive use in synthetic chemistry. It can be employed in a wide range of chemical reactions, including cross-coupling reactions, nucleophilic additions, and reductions. The reactivity of 2-Pyridyllithium makes it a valuable tool for researchers looking to synthesize complex organic molecules.
Propiedades
Número CAS |
17624-36-1 |
|---|---|
Nombre del producto |
2-Pyridyllithium |
Fórmula molecular |
C5H4LiN |
Peso molecular |
85.1 g/mol |
Nombre IUPAC |
lithium;2H-pyridin-2-ide |
InChI |
InChI=1S/C5H4N.Li/c1-2-4-6-5-3-1;/h1-4H;/q-1;+1 |
Clave InChI |
JDOZOOBCADNBIJ-UHFFFAOYSA-N |
SMILES |
[Li+].C1=CC=N[C-]=C1 |
SMILES canónico |
[Li+].C1=CC=N[C-]=C1 |
Otros números CAS |
17624-36-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



